molecular formula C21H15FN2O4S B2452045 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895475-43-1

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2452045
M. Wt: 410.42
InChI Key: DMMYZOQCGCTDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a small molecule that belongs to the class of sulfonamide compounds and has been studied for its bioactive properties.

Scientific Research Applications

Enzyme Inhibitory Potential

This compound has been investigated for its enzyme inhibitory potential. Specifically, certain derivatives have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), highlighting their potential in enzyme-related studies and applications (Abbasi et al., 2019).

Immunomodulatory Effects

N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) has shown properties of enhancing the induction of a cytolytic T-lymphocyte response, particularly in experimental models involving murine leukemia and Vaccinia virus. This suggests its significant role in immunomodulation, particularly in the context of weak antigens and restoring alloreactivity in immunocompromised models (Wang et al., 1988).

Anticancer Activities

Several derivatives of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide have been evaluated for their anticancer activities. Notably, certain compounds have shown high activity against specific cancer cell lines, such as CNS cancer subpanels and non-small cell lung cancer subpanels, indicating their potential in anticancer research and treatment strategies (Zyabrev et al., 2022).

Antimicrobial and Antifungal Properties

The compound and its derivatives have been synthesized and assessed for antimicrobial and antifungal activities. Some of these derivatives have demonstrated significant activity against various bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Abbasi et al., 2020).

Molecular Docking and Computational Studies

Computational calculations and molecular docking studies have been conducted on certain derivatives, suggesting their potential role in drug discovery, particularly as antimalarial agents and in targeting COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMYZOQCGCTDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

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